6-O-Trityl-D-mannopyranose

説明

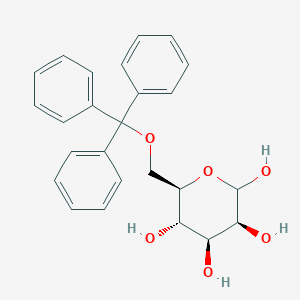

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNZCEKHTHLIRQ-SFGZKKEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@@H](C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 6 O Trityl D Mannopyranose

Regioselective Tritylation Approaches to D-Mannose

The regioselective tritylation of the primary C6-hydroxyl group of D-mannose in the presence of four secondary hydroxyl groups is a classic example of sterically controlled derivatization. The bulky triphenylmethyl (trityl) group preferentially reacts with the least sterically hindered primary hydroxyl group.

Optimization of Reaction Conditions for C6-Hydroxyl Protection

The efficiency and selectivity of the 6-O-tritylation of D-mannose are highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, stoichiometry of reagents, and the presence of a base. Pyridine (B92270) is a commonly used solvent as it also acts as a base to neutralize the hydrochloric acid generated during the reaction.

Optimization studies typically involve a systematic variation of these parameters to maximize the yield of the desired 6-O-tritylated product while minimizing the formation of di- and tri-tritylated byproducts. The choice of solvent can influence the reaction rate and selectivity. While pyridine is traditional, other solvents such as dimethylformamide (DMF) in the presence of a non-nucleophilic base may also be employed.

The reaction temperature is another critical factor. Generally, lower temperatures can enhance selectivity for the primary hydroxyl group, whereas higher temperatures may lead to the tritylation of secondary hydroxyls. The stoichiometry of trityl chloride is also carefully controlled; a slight excess is typically used to ensure complete consumption of the starting material without promoting over-tritylation.

Table 1: Illustrative Optimization of Reaction Conditions for 6-O-Tritylation of D-Mannose

| Entry | Trityl Chloride (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield of 6-O-Trityl-D-mannopyranose (%) |

| 1 | 1.1 | Pyridine | 25 | 24 | 75 |

| 2 | 1.5 | Pyridine | 25 | 24 | 80 (with some di-tritylated byproduct) |

| 3 | 1.1 | Pyridine | 0 | 48 | 85 |

| 4 | 1.1 | DMF/Et3N | 25 | 24 | 70 |

| 5 | 1.1 | Pyridine | 50 | 12 | 65 (increased byproduct formation) |

Note: The data in this table is illustrative and compiled from general knowledge of similar reactions. Actual yields may vary based on specific experimental details.

One-Pot Synthetic Procedures for this compound Derivatives

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. While a direct one-pot synthesis of diverse this compound derivatives from unprotected D-mannose is challenging, strategies can be envisioned. A plausible one-pot procedure would involve the initial regioselective 6-O-tritylation of D-mannose, followed by the in-situ addition of reagents for the derivatization of the remaining secondary hydroxyl groups. For instance, after the completion of the tritylation, an acylating agent (e.g., acetic anhydride) could be introduced to acetylate the C2, C3, and C4 hydroxyls, yielding a per-O-acetylated, 6-O-tritylated mannose derivative in a single pot. The success of such a procedure hinges on the careful selection of reagents and reaction conditions to ensure compatibility and high yields.

Multi-Step Synthesis Pathways Involving this compound Intermediates

This compound is a versatile intermediate in the multi-step synthesis of various carbohydrate-based molecules. Its utility lies in the selective protection of the C6-hydroxyl group, allowing for chemical modifications at the other positions of the mannose ring.

A notable example is the synthesis of 2,6-Di-O-methyl-D-mannose. researchgate.net In this multi-step pathway, a derivative of 6-O-trityl-D-mannose, specifically methyl 2-O-methyl-6-O-trityl-α-D-mannopyranoside, serves as a key intermediate. researchgate.net This intermediate is then subjected to acetylation of the C3 and C4 hydroxyl groups to yield methyl 3,4-di-O-acetyl-2-O-methyl-6-O-trityl-α-D-mannopyranoside. researchgate.net Subsequent steps involve detritylation to expose the C6-hydroxyl, followed by methylation and final deacetylation to afford the target 2,6-Di-O-methyl-D-mannose. researchgate.net This synthetic route highlights the strategic use of the trityl group to direct modifications to other parts of the mannose scaffold.

Furthermore, this compound and its derivatives are crucial building blocks in the synthesis of complex oligosaccharides and glycoconjugates with potential biological activity. For instance, they can be used as precursors for the synthesis of mannosylated compounds investigated for their therapeutic potential. diva-portal.orgnih.gov

Influence of Anomeric Configuration on Synthetic Strategy in Mannopyranose Tritylation

In the context of the tritylation of D-mannopyranose, the anomeric configuration can subtly influence the reaction's outcome. While the primary C6-hydroxyl group is generally the most reactive due to steric factors, the conformation of the pyranose ring, influenced by the anomeric center, can modulate this reactivity. For instance, the orientation of the C1-hydroxyl or a C1-glycosidic bond can impact the local steric environment around the C6-hydroxyl group.

While direct studies on the influence of anomeric configuration on the regioselectivity of D-mannose tritylation are not extensively documented, it is a crucial consideration in the design of synthetic strategies. The choice of starting anomer (α or β) or the use of an anomeric mixture can affect the yield and purity of the desired 6-O-tritylated product. In practice, synthetic chemists may choose a specific anomer to favor a particular ring conformation that enhances the accessibility of the C6-hydroxyl group for tritylation. The reactivity of different anomers can be dependent on the specific reaction conditions employed. uq.edu.auresearchgate.net

Chromatographic and Crystallization Techniques for Product Isolation and Purification

The purification of this compound from the reaction mixture, which may contain unreacted starting material, trityl alcohol, and over-tritylated byproducts, is crucial for its use in subsequent synthetic steps. Silica (B1680970) gel column chromatography is the most common method for this purpose.

The choice of eluent system is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent to elute non-polar impurities like trityl alcohol, and gradually increasing the polarity to elute the desired product and more polar byproducts. Typical solvent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal solvent ratio depends on the specific mixture of products and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Table 2: Exemplary Eluent Systems for Silica Gel Chromatography of this compound

| Eluent System | Ratio (v/v) | Comments |

| Hexane / Ethyl Acetate | Gradient from 9:1 to 1:1 | A standard system for separating compounds of moderate polarity. |

| Dichloromethane / Methanol | Gradient from 99:1 to 95:5 | Suitable for more polar compounds and can provide different selectivity. |

| Toluene / Acetone | Gradient from 8:2 to 1:1 | An alternative system that can be effective for resolving difficult separations. |

Note: These are common starting points, and the optimal eluent system should be determined experimentally.

Crystallization is another powerful purification technique that can yield highly pure this compound. The choice of solvent or solvent system is paramount for successful crystallization. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Mixed solvent systems, where the compound is dissolved in a good solvent and a poor solvent is added until turbidity is observed, are often effective. The solution is then heated until it becomes clear and allowed to cool slowly to promote the formation of well-defined crystals. Common solvents for the crystallization of carbohydrate derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or non-polar solvents like hexane. For this compound, recrystallization from a solvent mixture such as ethyl acetate-hexane or dichloromethane-petroleum ether can be effective. diva-portal.org

Iii. the Trityl Group As a Strategic Protecting Group in Mannopyranose Chemistry

Principles of Regioselective Protection at the Primary C6 Position

The regioselective protection of the C6 primary hydroxyl group of D-mannopyranose with a trityl group is a classic example of sterically controlled derivatization in carbohydrate chemistry. impurity.com Primary hydroxyl groups are inherently more reactive than their secondary counterparts due to being less sterically hindered. impurity.com This principle is exploited to achieve high selectivity in the tritylation reaction.

The selective protection of the primary hydroxyl group at the C6 position of D-mannopyranose is governed by a combination of steric and electronic factors. The most significant of these is steric hindrance. impurity.com The trityl group is exceptionally bulky, and its introduction is highly sensitive to the steric environment around the target hydroxyl group. organic-chemistry.org The C6 primary hydroxyl group is located on a flexible side chain, making it more accessible to the large tritylating agent compared to the secondary hydroxyl groups on the pyranose ring. impurity.com

The secondary hydroxyl groups at C2, C3, and C4 are part of the more rigid ring structure and are more sterically congested, which impedes the approach of the bulky trityl chloride. Electronically, primary alcohols are generally more nucleophilic than secondary alcohols, which also contributes to the enhanced reactivity of the C6 hydroxyl group. The reaction typically proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate. organic-chemistry.org

| Factor | Description | Effect on C6 Selectivity |

|---|---|---|

| Steric Hindrance | The large size of the trityl group favors reaction with the less sterically hindered primary C6 hydroxyl group over the more hindered secondary hydroxyl groups on the pyranose ring. impurity.com | High |

| Electronic Effects | Primary alcohols are generally more nucleophilic than secondary alcohols, enhancing the reactivity of the C6 hydroxyl group. | Moderate |

| Reaction Mechanism | The SN1 mechanism involving a stable trityl cation is less sensitive to the nucleophilicity of the alcohol compared to an SN2 reaction, but steric accessibility remains a key determinant. organic-chemistry.org | High |

Orthogonal Protecting Group Strategies in Conjunction with the 6-O-Trityl Moiety

A key advantage of the 6-O-trityl group is its compatibility with a wide range of other protecting groups, enabling complex, multi-step synthetic sequences through orthogonal protecting group strategies. nih.gov Orthogonality in this context means that different protecting groups can be removed selectively under specific reaction conditions without affecting the others. nih.gov

Once the C6 position of D-mannopyranose is protected with a trityl group, the remaining secondary hydroxyl groups can be protected with groups that are stable to the acidic conditions used for detritylation. Common choices include acetyl (Ac), benzyl (B1604629) (Bn), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). researchgate.net For instance, the remaining hydroxyl groups can be acetylated using acetic anhydride (B1165640) in pyridine (B92270). These acetyl groups can later be selectively removed under basic conditions (e.g., with sodium methoxide (B1231860) in methanol) while the acid-labile trityl group remains intact. researchgate.net Conversely, the trityl group can be removed with a mild acid without affecting the base-labile acetyl groups. researchgate.net

| Protecting Group | Typical Installation Reagents | Deprotection Conditions | Orthogonality to 6-O-Trityl |

|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride, pyridine | NaOMe, MeOH (basic) | Yes (Trityl is stable to base) |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C (hydrogenolysis) | Yes (Trityl is generally stable to hydrogenolysis) |

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | TBAF, THF (fluoride source) | Yes (Trityl is stable to fluoride) |

Selective Deprotection Methodologies for the 6-O-Trityl Group

The removal of the trityl group is a critical step in the synthetic pathway, liberating the C6 hydroxyl group for subsequent reactions. The ease and selectivity of this deprotection are key to the utility of the trityl group.

The most common method for the deprotection of a trityl ether is through acid-catalyzed hydrolysis. acs.org The trityl group is highly sensitive to acidic conditions, which allows for its removal without affecting other, more robust protecting groups. acs.org The mechanism involves protonation of the ether oxygen, followed by the departure of the very stable triphenylmethyl cation. organic-chemistry.org

A variety of acids can be employed for this purpose, with the choice of acid and reaction conditions often dictated by the presence of other acid-sensitive functionalities in the molecule. For relatively stable molecules, stronger acids like trifluoroacetic acid (TFA) can be used. organic-chemistry.org However, for more sensitive substrates, milder acids such as formic acid or acetic acid are preferred. organic-chemistry.org The reaction is often carried out at low temperatures to enhance selectivity and minimize side reactions.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dilute solution (e.g., 1%) in an inert solvent like DCM. sigmaaldrich.com | Strong acid, fast reaction. May cleave other acid-labile groups. organic-chemistry.org |

| Formic acid | Aqueous solution (e.g., 80%) or as a solvent. organic-chemistry.org | Milder than TFA, good for substrates with other acid-sensitive groups. organic-chemistry.org |

| Acetic acid | Aqueous solution (e.g., 80%), often with heating. | Very mild, requires more forcing conditions. |

| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | In an inert solvent, often with a scavenger. nih.gov | Can offer different selectivity compared to Brønsted acids. nih.gov |

While acid-catalyzed cleavage is the most prevalent method, alternative techniques for detritylation have been developed to accommodate substrates that are incompatible with acidic conditions.

One such method is catalytic hydrogenolysis . Although benzyl ethers are the primary targets for this method, trityl ethers can also be cleaved under certain hydrogenolysis conditions, typically using a palladium catalyst (Pd/C) and a hydrogen source. This method is advantageous for molecules that are sensitive to acid but stable under reductive conditions.

Lewis acid-mediated deprotection offers another alternative. Reagents like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can coordinate to the ether oxygen and facilitate the cleavage of the carbon-oxygen bond. nih.gov These conditions can sometimes provide enhanced selectivity compared to Brønsted acids. nih.gov

More recently, photocatalytic methods have emerged as a mild and selective way to cleave trityl ethers. organic-chemistry.org These reactions proceed under neutral pH and are initiated by visible light in the presence of a suitable photocatalyst. organic-chemistry.org This approach is orthogonal to many traditional protecting groups, including those that are acid-labile. organic-chemistry.org

Iv. 6 O Trityl D Mannopyranose As a Versatile Chiral Building Block in Complex Chemical Syntheses

Role in the Convergent Synthesis of Oligosaccharides

In the convergent synthesis of oligosaccharides, pre-assembled monosaccharide or oligosaccharide units (donors and acceptors) are coupled together. 6-O-Trityl-D-mannopyranose and its derivatives are instrumental in these strategies. The protected C-6 hydroxyl group allows the remaining secondary hydroxyls (at C-2, C-3, and C-4) to be selectively functionalized or to act as points of glycosylation.

The strategic use of protecting groups is fundamental to oligosaccharide synthesis, dictating which hydroxyl groups are available to react (acceptors) and which are activated to form a new glycosidic bond (donors).

As a Glycosyl Acceptor: With the C-6 position blocked by the trityl group, the secondary hydroxyls of this compound are available to act as glycosyl acceptors. For instance, after protecting the C-2, C-3, and C-4 positions with other orthogonal protecting groups, one can be selectively removed to accept a glycosyl donor at a specific position. This control is essential for building complex, branched structures.

As a Glycosyl Donor: Conversely, once the other hydroxyl groups are appropriately protected, the anomeric carbon (C-1) of a 6-O-tritylated mannose derivative can be activated to form a glycosyl donor. Common donor types include thioglycosides, trichloroacetimidates, or glycosyl halides. These donors can then react with a suitable acceptor to form a new glycosidic linkage. The presence of the 6-O-trityl group influences the stereochemical outcome of the glycosylation, often favoring the formation of α-linkages due to steric hindrance and participating effects of other protecting groups. Research has shown that various glycosyl donors can be effectively coupled with different acceptors to yield disaccharides in good to excellent yields. nih.govnih.gov

A general representation of these strategies is shown in the table below:

| Strategy | Role of this compound Derivative | Key Feature | Example Transformation |

| Acceptor Strategy | Glycosyl Acceptor | The trityl group at C-6 directs glycosylation to other free hydroxyls (e.g., C-2, C-3, or C-4). | A 6-O-tritylated mannose derivative with a free C-3 hydroxyl reacts with a glycosyl donor to form a 1→3 linked disaccharide. |

| Donor Strategy | Glycosyl Donor | After protecting other hydroxyls, the anomeric center is activated (e.g., as a thioglycoside) for coupling. | A fully protected 6-O-trityl mannosyl thioglycoside reacts with an acceptor to form a new glycosidic bond. nih.gov |

The selective protection afforded by the trityl group is particularly advantageous in the synthesis of branched oligosaccharides, which are common in biologically important glycans. By carefully orchestrating the protection and deprotection of the different hydroxyl groups of the mannose ring, chemists can construct complex branching patterns.

Mannodendrimers are highly branched, tree-like molecules with a mannose-decorated surface. These structures are of significant interest as they can mimic the multivalent presentation of carbohydrates on cell surfaces and pathogens, such as the mannose-capped lipoarabinomannan from Mycobacterium tuberculosis. nih.govresearchgate.net The synthesis of these complex architectures often relies on building blocks derived from this compound. Synthetic strategies involve the step-wise addition of mannose units to a core structure, with the trityl group playing a key role in directing the regioselectivity of the glycosylation reactions to build up the dendritic branches. nih.govnih.gov These mannodendrimers have been shown to interact with specific receptors, like DC-SIGN on dendritic cells, and can exhibit potent anti-inflammatory properties. nih.govresearchgate.net

Application in the Synthesis of Glycoconjugates and Complex Carbohydrate Architectures

Glycoconjugates are complex molecules where carbohydrates are covalently linked to other chemical species like proteins (glycoproteins) or lipids (glycolipids). This compound serves as a key starting material for the synthesis of the carbohydrate portions of these molecules. For example, it can be used to prepare specific mannose-containing oligosaccharides that are later attached to a peptide backbone or a lipid anchor. The ability to selectively deprotect the C-6 hydroxyl allows for the introduction of linkers or functional groups necessary for conjugation. This approach is crucial for creating synthetic vaccines, diagnostic tools, and probes to study biological processes involving carbohydrate recognition. mdpi.comresearchgate.net

Intermediate in the Formation of Specific Mannose Derivatives

The utility of this compound extends to its role as a precursor for a wide range of mannose derivatives with specific modifications.

Partially methylated sugars are important as standards for structural analysis of polysaccharides and glycoconjugates. The synthesis of these derivatives requires precise regioselective protection and methylation. For instance, 2,6-di-O-methyl-D-mannose has been synthesized using a pathway where methyl 2-O-methyl-α-D-mannopyranoside is first tritylated at the C-6 position. cdnsciencepub.comresearchgate.net This step protects the primary hydroxyl, allowing for subsequent reactions, such as acetylation, at the C-3 and C-4 positions. The trityl group is then removed, and the newly freed C-6 hydroxyl is methylated before final deprotection to yield the target compound. cdnsciencepub.comresearchgate.net

A summary of a synthetic sequence is provided below:

| Step | Reaction | Intermediate Product |

|---|---|---|

| 1 | Tritylation | Methyl 2-O-methyl-6-O-trityl-α-D-mannopyranoside |

| 2 | Acetylation | Methyl 3,4-di-O-acetyl-2-O-methyl-6-O-trityl-α-D-mannopyranoside |

| 3 | Detritylation | Methyl 3,4-di-O-acetyl-2-O-methyl-α-D-mannopyranoside |

| 4 | Methylation | Methyl 3,4-di-O-acetyl-2,6-di-O-methyl-α-D-mannopyranoside |

Nucleoside analogues are a class of compounds, often with significant antiviral and anticancer properties, that mimic natural nucleosides. nih.gov The synthesis of these complex molecules can involve carbohydrate precursors derived from D-mannose. While direct use of this compound in major synthetic routes for clinically used nucleoside analogues is less common, its derivatives can be employed in methodologies that build the nucleoside structure from acyclic sugar precursors. mcgill.ca In these strategies, the stereochemistry of the sugar, established from a starting material like D-mannose, is used to control the stereochemistry of the final nucleoside analogue. The trityl group can serve to protect the C-6 hydroxyl during the transformations required to open the pyranose ring and modify the carbon backbone before the nucleobase is introduced and the final ring system is formed. mcgill.cafrontiersin.org

V. Stereochemical Control and Reactivity in Transformations of 6 O Trityl D Mannopyranose Derivatives

Anomeric Control in Glycosidic Bond Formation from Tritylated Mannose Precursors

Achieving precise control over the anomeric configuration during glycosidic bond formation is paramount. When using 6-O-Trityl-D-mannopyranose derivatives as glycosyl donors, the strategy for anomeric control is dictated by the C-2 substituent.

α-Mannoside Synthesis: As established, the use of a participating ester group at C-2 is the most reliable method for the synthesis of α-mannosides. The formation of the rigid dioxolenium ion intermediate effectively blocks one face of the donor, leading to high stereoselectivity. nih.gov

β-Mannoside Synthesis: The synthesis of β-mannosides (a 1,2-cis linkage) is significantly more challenging due to the axial orientation of the C-2 hydroxyl group, which disfavors direct SN2-type displacement. Strategies to achieve β-selectivity with mannose donors often rely on manipulating the equilibrium between a covalent α-glycosyl intermediate and solvent-separated ion pairs. nih.gov Methods include:

Inversion of an α-linkage: An SN2 reaction at the anomeric center of a pre-formed α-glycoside or glycosyl halide.

Use of specific protecting groups: As seen with the 4,6-O-benzylidene acetal (B89532), which conformationally locks the pyranose ring and influences the trajectory of acceptor attack. nih.gov

Heterogeneous reaction conditions: Employing specific silver salts or other insoluble promoters can favor the formation of the β-anomer.

Conformational Analysis of this compound Ring Systems

Like most aldohexoses, D-mannopyranose exists predominantly in a six-membered pyranose ring. This ring adopts a chair conformation to minimize steric and torsional strain. For D-mannose, the ⁴C₁ conformation (where C-4 is up and C-1 is down) is the most stable. In this conformation, the large -CH₂OTr group at C-5 is in an equatorial position, minimizing steric hindrance. The hydroxyl groups at C-1 (in the β-anomer), C-3, and C-4 are also equatorial, while the C-2 hydroxyl is in a sterically demanding axial position.

In aqueous solution, monosaccharides exist in a dynamic equilibrium between their open-chain aldehyde/ketone form and various cyclic hemiacetal structures. masterorganicchemistry.com For aldohexoses like mannose, the six-membered pyranose form is overwhelmingly favored over the five-membered furanose form at equilibrium. libretexts.org

However, this equilibrium can be shifted. The formation of specific derivatives can lock the sugar in the less stable furanose form. This interconversion proceeds through the open-chain intermediate. uomustansiriyah.edu.iq Conditions that can favor the formation of a mannofuranose derivative from a mannopyranose precursor include:

Acid or base catalysis: These conditions can accelerate the ring-opening and ring-closing process, allowing for the trapping of the kinetic or thermodynamically favored product under specific derivatization conditions.

Kinetically controlled reactions: Reactions that proceed rapidly with a specific hydroxyl group only available in the furanose form can trap the molecule in that five-membered ring structure. For instance, the formation of a 2,3-acetonide is more favorable in a furanose ring system.

While the 6-O-trityl group is on the exocyclic carbon, the derivatization of the remaining hydroxyls (C-2, C-3, C-5) under certain conditions could potentially lead to the isolation of a stable 6-O-Trityl-D-mannofuranose derivative.

Regioselective Functionalization at Unprotected Hydroxyl Sites in Trityl-Protected Mannose

With the primary C-6 hydroxyl group masked by the trityl ether, the secondary hydroxyls at C-2, C-3, and C-4 become available for functionalization. The selective protection or modification of one of these hydroxyls in the presence of the others is a common synthetic challenge. The relative reactivity of these hydroxyls is often C-2 > C-3 ≈ C-4, but this can be highly dependent on the reaction conditions.

A powerful and widely used method for achieving regioselectivity is through the use of stannylene acetals. Reacting this compound with dibutyltin (B87310) oxide ((Bu)₂SnO) forms a cyclic stannylene acetal, typically across a cis-diol. In the case of mannose, this would involve the C-2 and C-3 hydroxyls. The formation of this acetal selectively activates one of the involved hydroxyl groups (often C-2) towards electrophilic attack (e.g., acylation or alkylation). This allows for the introduction of a protecting group at a single position with high regioselectivity.

The table below illustrates potential regioselective reactions on this compound.

| Reagents | Target Position | Product |

| 1. (Bu)₂SnO2. Benzoyl chloride (1 eq.) | C-2 | 2-O-Benzoyl-6-O-trityl-D-mannopyranose |

| 1. (Bu)₂SnO2. Allyl bromide (1 eq.) | C-2 | 2-O-Allyl-6-O-trityl-D-mannopyranose |

| TBDMSCl, Imidazole (low temp.) | C-2 (likely) | 2-O-TBDMS-6-O-trityl-D-mannopyranose |

This regioselective functionalization is a key step in the synthesis of complex carbohydrates, as it allows for the stepwise construction of oligosaccharides by unmasking specific hydroxyl groups for subsequent glycosylation reactions.

Vi. Advanced Functionalization and Derivatization Strategies Utilizing 6 O Trityl D Mannopyranose

Conversion of 6-O-Trityl Protected Monosaccharides to Other C6 Functional Groups

The C6 position, once deprotected, serves as a versatile handle for introducing a wide range of functionalities, altering the chemical properties and potential applications of the mannose scaffold.

Following the selective removal of the trityl group, the exposed primary hydroxyl at C6 can be readily formylated. The application of concentrated formic acid at room temperature is an effective method for the selective formylation of primary hydroxyl groups in carbohydrates. nih.gov This reaction proceeds by converting the C6 alcohol into a formate (B1220265) ester. While the formyl group can serve as a temporary protecting group, it can also act as an activator in subsequent reactions, such as in sequences of formylation and reduction for chemoselective deoxygenation. d-nb.info The formation of a C6-formate ester from a de-tritylated mannose derivative provides an intermediate that can be further manipulated or used to modulate the molecule's biological activity.

The deprotection of the C6 position is a critical step that enables numerous site-specific transformations. The trityl group is typically removed under acidic conditions, for instance, using hydrogen bromide in acetic acid, which cleanly yields the primary alcohol. semanticscholar.org This liberated C6 hydroxyl group is a prime target for oxidation, conversion to halides, or introduction of nitrogen-containing moieties.

One of the most significant transformations is the oxidation of the C6 alcohol to a carboxylic acid, which converts the mannose derivative into a mannuronic acid derivative. This oxidation can be achieved with high efficiency using reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant like (diacetoxyiodo)benzene (B116549) (BAIB). semanticscholar.org This conversion is fundamental for the synthesis of alginates and other polyuronic acids. semanticscholar.org

Beyond oxidation, the C6-hydroxyl can be converted into other functional groups. For example, it can be transformed into a nitrile, which can then undergo a dipolar cycloaddition with an azide (B81097) (e.g., sodium azide with dibutyltin (B87310) oxide or trimethylsilyl (B98337) azide) to form a tetrazole ring. nih.govd-nb.infodoaj.org This introduces a bioisosteric replacement for the carboxylic acid group, offering a pathway to novel polysaccharide analogues with potentially altered physicochemical properties. nih.govdoaj.org Further modifications, such as conversion to azides or halides, are also common strategies to prepare the C6 position for conjugation or further synthetic elaboration. researchgate.net

Strategies for Modifying Other Hydroxyl Groups While C6 is Trityl-Protected

With the C6 position securely blocked by the sterically demanding trityl group, the secondary hydroxyls at C2, C3, and C4 can be modified. This allows for the synthesis of differentially protected mannose building blocks, which are essential for the construction of complex oligosaccharides.

A common and straightforward strategy is the complete acylation of the remaining free hydroxyl groups. After the initial tritylation of D-mannose, the resulting 6-O-Trityl-D-mannopyranose can be treated with an acylating agent to protect the C1, C2, C3, and C4 positions. A standard procedure involves using acetic anhydride (B1165640) in pyridine (B92270), which leads to the formation of 1,2,3,4-tetra-O-acetyl-6-O-trityl-D-mannopyranose. semanticscholar.org This per-acetylated and C6-tritylated derivative is a stable, crystalline compound that serves as a versatile intermediate for further synthesis.

| Starting Material | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| D-Mannose | 1. Trityl Chloride (TrCl), Pyridine 2. Acetic Anhydride (Ac₂O) | 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-mannopyranose | 46% (after recrystallization) | semanticscholar.org |

Achieving regioselectivity among the secondary hydroxyls (C2, C3, C4) is a significant challenge due to their similar reactivity. However, advanced methods have been developed to target specific positions. The relative reactivity can be influenced by various factors, including steric hindrance and the stereochemical arrangement of the hydroxyl groups (cis vs. trans diols).

Organocatalysis has emerged as a powerful tool for inverting the intrinsic reactivity of these hydroxyls. For instance, oligopeptide-based catalysts have been shown to direct the acylation of 4,6-O-protected mannopyranosides to the otherwise less favored C2 position with high selectivity. nih.gov This approach overcomes the challenge posed by the cis-diol arrangement at C2 and C3 in mannosides.

Another established strategy is the dibutyltin oxide method. This involves the formation of a cyclic tin intermediate (a stannylidene acetal) involving two adjacent hydroxyl groups. The tin atom then selectively activates one of the hydroxyl groups for acylation. In rhamnopyranosides, which share stereochemical similarities with mannose, this method has been used to selectively acylate the equatorial hydroxyl group at C3. researchgate.net These methods provide access to selectively functionalized mannose derivatives that are crucial for the synthesis of specific glycosidic linkages in oligosaccharides.

Polymerization and Polycondensation Reactions Involving this compound Derivatives

This compound and its derivatives are valuable precursors for the synthesis of mannose-containing polymers, or glycopolymers. These polymers are of great interest for biomedical applications, including targeted drug delivery and protein recognition, due to the specific interactions of mannose residues with cell surface lectins.

The synthesis of such polymers often involves the preparation of a mannose-based monomer containing a polymerizable functional group, such as a methacrylate (B99206) or acrylamide. A common synthetic pathway begins with a protected mannose derivative. For example, 1,2,3,4-tetra-O-acetyl-6-O-trityl-D-mannopyranose can be de-tritylated to expose the C6 hydroxyl. This primary alcohol can then be functionalized, for instance, by etherification with 2-hydroxyethyl methacrylate (HEMA) to introduce a polymerizable methacrylate group at the C6 position.

Vii. Methodological Advancements in Characterization and Analytical Purity Assessment

Spectroscopic Techniques for Structural Elucidation of Tritylated Mannose Derivatives

Spectroscopic methods are indispensable for the unambiguous structural confirmation of carbohydrate derivatives. For 6-O-Trityl-D-mannopyranose, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of organic molecules, including the anomeric and regioisomeric configuration of sugar derivatives. unina.it Both ¹H and ¹³C NMR are routinely employed to characterize this compound.

In the ¹H NMR spectrum, the anomeric proton (H-1) signal is particularly diagnostic. Its chemical shift and coupling constant (³JH1,H2) provide insights into the α or β configuration of the anomeric center. For mannose derivatives, the equatorial orientation of the H-2 proton results in a small coupling constant (typically < 2 Hz) for both α and β anomers, which can make definitive assignment challenging based on this parameter alone. unina.itunimo.it Therefore, the chemical shift of the anomeric proton (typically δ 4.5–5.5 ppm) is also a key indicator. wikipedia.orgresearchgate.net

The introduction of the large, aromatic trityl group at the C-6 position induces significant changes in the NMR spectrum compared to unprotected D-mannose. bmrb.io The protons on the trityl group itself produce characteristic signals in the aromatic region of the ¹H NMR spectrum (typically δ 7.2-7.5 ppm). Furthermore, the C-6 protons (H-6a and H-6b) experience a downfield shift due to the deshielding effect of the trityl ether linkage. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning all proton and carbon signals by revealing their scalar couplings and direct C-H correlations. researchgate.net

¹³C NMR spectroscopy offers a wider range of chemical shifts, which helps to resolve signals that may overlap in the ¹H spectrum. unina.itwikipedia.org The chemical shift of the anomeric carbon (C-1), typically found between 90-110 ppm, is highly sensitive to its stereochemical environment and is often used to confirm the anomeric configuration in mannose derivatives where ¹H-¹H coupling constants are ambiguous. unina.itunimo.itwikipedia.org The carbon atom bearing the trityl group (C-6) is also shifted downfield to approximately 64-70 ppm from its position in unprotected mannose (~62 ppm). unina.it

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H-1 (Anomeric) | 4.8 - 5.2 | - | Signal for α and β anomers will differ slightly. ³JH1,H2 is typically small (<2 Hz). unimo.it |

| H-2 to H-5 | 3.3 - 4.3 | - | Complex, overlapping multiplet region. |

| H-6a, H-6b | ~3.3 - 3.5 | - | Shifted downfield compared to unprotected mannose due to the trityl group. |

| Trityl-H (aromatic) | 7.2 - 7.5 | - | Characteristic signals for the 15 aromatic protons. |

| C-1 (Anomeric) | - | 90 - 100 | Position is sensitive to anomeric configuration. wikipedia.org |

| C-2 to C-5 | - | 68 - 78 | Ring carbons. wikipedia.org |

| C-6 | - | 64 - 70 | Shifted downfield due to substitution. unina.it |

| Trityl-C (aromatic) | - | 127 - 145 | Signals for the aromatic carbons. |

| Trityl-C (quaternary) | - | ~87 | The central carbon of the trityl group. |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate the molecular ion, [M+Na]⁺ or [M+H]⁺, allowing for the confirmation of its molecular formula (C₂₅H₂₆O₆) and molecular weight (422.47 g/mol ).

Tandem mass spectrometry (MS/MS) experiments provide further structural information through collision-induced dissociation (CID). The fragmentation of tritylated carbohydrates is often characterized by specific, predictable cleavage patterns. The most prominent fragmentation pathway for this compound involves the cleavage of the C6-O bond. This results in the formation of a highly stable triphenylmethyl (trityl) cation, which gives a characteristic and often base peak at a mass-to-charge ratio (m/z) of 243. youtube.comscribd.com This observation is a strong indicator of the presence of a trityl ether.

| m/z | Proposed Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 445.16 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 423.18 | [M+H]⁺ | Protonated molecular ion. |

| 243.12 | [C(C₆H₅)₃]⁺ | Cleavage of the C6-O-trityl bond, forming the stable trityl cation. |

| 179.06 | [M - C(C₆H₅)₃]⁺ | Mannose residue after loss of the trityl group. |

| 161.05 | [Mannose - H₂O]⁺ | Loss of water from the mannose residue. |

Chromatographic Separation Techniques for Purification and Analytical Assessment

Chromatographic methods are essential for both the purification of this compound from reaction mixtures and for the assessment of its analytical purity. The choice of technique depends on the scale and purpose of the separation.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used extensively to monitor the progress of the tritylation reaction and to assess the purity of the final product. ijcrr.com A small amount of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The separated components are visualized, often using a UV lamp (as the trityl group is UV active) or by staining with a carbohydrate-specific reagent. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. libretexts.orgkhanacademy.org A pure sample of this compound should appear as a single spot on the TLC plate. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be employed for high-resolution analytical assessment of purity. Both normal-phase and reversed-phase columns can be used, often coupled with detectors like UV-Vis (to detect the trityl group) or Evaporative Light Scattering Detectors (ELSD) for universal carbohydrate detection. nih.govcloudfront.net

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) gradient | Preparative purification. researchgate.net |

| Dichloromethane/Methanol gradient | Preparative purification. nih.gov | ||

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate (e.g., 2:1) | Reaction monitoring, purity assessment. ijcrr.com |

| High-Performance Liquid Chromatography (HPLC) | Silica (Normal-Phase) | Hexane/Isopropanol | Analytical purity assessment. |

| C18 (Reversed-Phase) | Acetonitrile/Water | Analytical purity assessment. nih.gov |

Viii. Future Directions and Emerging Research Avenues

Development of Novel and Green Tritylation and Detritylation Protocols

The chemical synthesis of carbohydrates traditionally involves numerous protection and deprotection steps, which can be resource-intensive and generate significant waste. acs.org A major thrust in modern carbohydrate chemistry is the development of more sustainable and environmentally friendly protocols. This is particularly relevant for the introduction and removal of the trityl group, a cornerstone of selective protection strategies.

Future research is actively pursuing "green" alternatives to conventional methods. These include:

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, are being explored to conduct tritylation and detritylation reactions without the use of bulk solvents. researchgate.net This approach not only reduces solvent waste but can also lead to different reaction kinetics and selectivities.

Catalytic Systems: There is a growing interest in replacing stoichiometric reagents with catalytic systems for both tritylation and detritylation. This includes the use of solid-supported acid catalysts for detritylation, which can be easily recovered and reused, minimizing waste and simplifying purification processes.

Ionic Liquids: Ionic liquids are being investigated as recyclable and "green" solvents for carbohydrate modifications. nih.gov Their unique properties can influence reaction rates and selectivities in tritylation and detritylation, offering potential advantages over traditional organic solvents.

Enzymatic Methods: While still a nascent area for trityl groups, the use of enzymes for regioselective protection and deprotection of carbohydrates is a significant long-term goal. The development of engineered enzymes could offer unparalleled selectivity under mild, aqueous conditions.

| Protocol Type | Key Features | Potential Advantages |

| Mechanochemical | Solvent-free, uses mechanical force | Reduced waste, potentially faster reaction times, novel selectivity |

| Catalytic | Reusable catalysts (e.g., solid acids) | Lower reagent loading, easier purification, reduced cost |

| Ionic Liquids | Recyclable "green" solvents | Tunable properties, potential for improved reaction control |

| Enzymatic | High selectivity, mild conditions | Environmentally benign, potential for novel transformations |

Expanding the Scope of 6-O-Trityl-D-mannopyranose in Complex Carbohydrate Synthesis

The utility of this compound extends far beyond a simple protected monosaccharide. It serves as a versatile precursor for a wide array of more complex mannoside building blocks, enabling the synthesis of intricate glycans with diverse biological functions.

Future research will likely focus on leveraging this building block to access novel carbohydrate structures, including:

Branched Oligosaccharides: The selective protection at the C6 position is crucial for the synthesis of branched oligosaccharides, which are common motifs in biologically important glycans like N-glycans. nih.gov

Glycoconjugates: this compound is a key starting material for the synthesis of glycolipids and glycoproteins. The trityl group allows for modifications at other positions before its removal and subsequent elaboration at the C6 position.

Neoglycoproteins: The synthesis of neoglycoproteins, where carbohydrates are attached to proteins that are not naturally glycosylated, is a growing field. Mannose-containing structures derived from this compound are being used to probe and modulate biological systems.

L-Hexose Derivatives: Through multi-step synthetic sequences involving epimerization at C-5, D-mannose derivatives can be converted into rare L-hexoses, such as L-gulose and L-galactose. mdpi.com The strategic use of protecting groups, including the trityl group, is essential in these complex transformations.

The continued development of new synthetic strategies will undoubtedly expand the repertoire of complex molecules that can be accessed from this fundamental building block, furthering our understanding of the roles of carbohydrates in biology and medicine.

| Target Molecule Class | Role of this compound | Research Focus |

| Branched Oligosaccharides | Precursor for creating branching points | Efficient synthesis of complex N-glycan cores |

| Glycoconjugates | Key intermediate for sequential modifications | Development of novel glycolipids and glycoproteins |

| Neoglycoproteins | Source of mannose units for protein conjugation | Probing protein-carbohydrate interactions |

| L-Hexose Derivatives | Starting material for stereochemical inversion | Access to rare and biologically active L-sugars |

Integration with Automated Synthesis Platforms for Oligosaccharide and Glycoconjugate Assembly

The automation of chemical synthesis has revolutionized the production of peptides and oligonucleotides. rsc.org A similar transformation is underway in glycoscience with the development of Automated Glycan Assembly (AGA). rsc.orgnih.gov These platforms enable the rapid and reproducible synthesis of complex oligosaccharides, a task that is often laborious and time-consuming using traditional manual methods. researchgate.net

This compound and its derivatives are central to the success of AGA. As a building block, the trityl group serves as a persistent protecting group for the C6 hydroxyl, while other positions are temporarily protected for chain elongation. The future of AGA will see several key developments:

Expanded Building Block Libraries: A broader range of mannose building blocks derived from this compound, featuring diverse protecting group patterns, will be developed to enable the synthesis of an even greater variety of glycan structures. fu-berlin.de

Synthesis of Longer and More Complex Glycans: As the efficiency and reliability of automated synthesizers improve, the synthesis of very long polysaccharides, such as 50-mer polymannosides, will become more routine. rsc.orgrsc.org This will allow for the creation of synthetic glycans that more closely mimic their natural counterparts.

Integration of Non-carbohydrate Moieties: Future automated platforms will increasingly incorporate the ability to attach glycans to other molecules, such as peptides and lipids, enabling the automated synthesis of complex glycoconjugates.

Development of "Push-Button" Glycan Synthesis: The ultimate goal is to create fully automated systems where non-specialists can easily synthesize complex glycans by simply inputting the desired sequence. glyco-world.comscience-connections.commillerresearchgroup.co.uk This will democratize access to these important molecules and accelerate research in the glycosciences.

The integration of versatile building blocks like this compound with increasingly sophisticated automated synthesis platforms promises to make complex carbohydrates readily accessible to the broader scientific community. fu-berlin.de

| AGA Advancement | Role of this compound Derivatives | Impact on Glycoscience |

| Expanded Building Block Libraries | Foundation for creating diverse mannoside donors | Enables synthesis of a wider range of glycan targets |

| Long-Chain Polysaccharide Synthesis | Key component for iterative chain elongation | Access to synthetic high-molecular-weight glycans |

| Automated Glycoconjugate Synthesis | Provides the carbohydrate component for conjugation | Streamlines the production of complex biomolecules |

| "Push-Button" Synthesis | Precursor to standardized, pre-packaged reagents | Democratizes glycan synthesis for non-specialists |

Computational Studies on Trityl Group Influence in Carbohydrate Reactivity and Stereochemistry

While the trityl group is often considered a sterically bulky and electronically neutral protecting group, it can exert subtle but significant influences on the reactivity and stereochemistry of glycosylation reactions. nih.gov Understanding these effects is crucial for designing more efficient and selective synthetic routes. beilstein-journals.org

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of glycosylation reactions and the role of protecting groups. nih.govnih.gov Future research in this area will likely focus on:

Glycosyl Cation Stability: The trityl group, although not directly participating, can influence the stability of the transient oxocarbenium ion intermediate formed during glycosylation. chemrxiv.org Computational methods can quantify these electronic effects.

Transition State Modeling: By modeling the transition states of glycosylation reactions, researchers can gain insights into how the trityl group affects the energy barriers for the formation of different stereoisomers (α vs. β). researchgate.net This can help to explain and predict the stereochemical outcomes of reactions.

Solvent Effects: The interplay between the trityl group, the solvent, and the reacting partners is complex. beilstein-journals.org Advanced computational models that explicitly include solvent molecules will provide a more accurate picture of how the reaction environment influences stereoselectivity.

These computational investigations will provide a deeper, more quantitative understanding of the subtle effects of the trityl group, moving beyond simple steric arguments and enabling the more rational design of glycosylation reactions. researchgate.net

| Computational Method | Application to this compound | Scientific Insight |

| Conformational Analysis | Predicting pyranose ring conformation and trityl group orientation | Understanding steric hindrance and accessibility of reactive sites |

| DFT Calculations | Assessing the stability of glycosyl cation intermediates | Quantifying the electronic influence of the trityl group |

| Transition State Modeling | Determining energy barriers for α and β glycoside formation | Predicting and explaining stereochemical outcomes |

| Explicit Solvent Models | Simulating the role of the solvent in the reaction | Elucidating the interplay between solute, solvent, and reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-O-Trityl-D-mannopyranose, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves selective tritylation at the 6-OH position of D-mannose derivatives. A common approach uses trityl chloride (TrCl) in anhydrous pyridine under inert gas (N₂/Ar) to prevent hydrolysis. Reaction temperature (0–25°C) and stoichiometric control (1.1–1.3 equiv. TrCl) are critical to minimize side reactions like over-tritylation or decomposition. Purification often employs column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 → 1:3) to isolate the product .

- Optimization : Lower temperatures (0–5°C) improve selectivity, while extended reaction times (12–24 hrs) enhance conversion. Monitoring via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) is recommended .

Q. How do researchers verify the regioselective tritylation at the 6-OH position of D-mannopyranose?

- Analytical Techniques :

- ¹H/¹³C NMR : Absence of the 6-OH proton (~δ 2.5–3.5 ppm) and a downfield shift of C-6 (δ ~65–70 ppm) confirm tritylation. Trityl aromatic protons appear as a multiplet (δ 7.2–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : A molecular ion peak matching the calculated mass (e.g., [M + Na]⁺ for C₃₃H₃₄O₆: calc. 573.22, observed 573.25) validates the product .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:4 → 1:3) resolves the product from unreacted starting material and byproducts.

- Crystallization : Recrystallization from ethanol/water (7:3) yields high-purity crystals. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water 65:35) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during characterization of this compound derivatives?

- Contradiction Analysis :

- NMR Anomalies : Unexpected peaks may arise from residual solvents or rotamers. Use deuterated solvents (CDCl₃) and variable-temperature NMR to distinguish dynamic effects.

- MS Fragmentation : Compare experimental fragmentation patterns with simulated spectra (e.g., using software like ACD/MS Fragmenter). Discrepancies in isotopic peaks may indicate impurities .

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR for functional groups) to resolve ambiguities .

Q. What strategies optimize the stability of this compound under acidic or hydrolytic conditions?

- Protection Strategies :

- Inert Atmosphere : Handle under argon to prevent moisture-induced trityl cleavage.

- Buffered Conditions : Use weakly acidic catalysts (e.g., pyridinium p-toluenesulfonate) in anhydrous DCM to avoid premature deprotection.

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., trityl hydrolysis to D-mannose) .

Q. How does the steric bulk of the trityl group influence glycosylation reactions involving this compound?

- Stereochemical Impact : The trityl group hinders axial nucleophilic attack, favoring β-glycoside formation in Koenigs-Knorr reactions.

- Experimental Design :

- Activation : Use AgOTf/NIS in DCM at −30°C to enhance leaving group displacement.

- Monitoring : Track anomeric proton shifts (δ 4.8–5.5 ppm) via ¹H NMR to confirm glycosidic bond formation .

Q. What comparative studies exist between this compound and other protected mannose derivatives (e.g., benzyl or acetyl groups)?

- Functional Comparisons :

- Stability : Trityl groups offer superior acid-lability compared to benzyl groups but require stricter anhydrous conditions.

- Synthetic Utility : Acetyl groups are cheaper but less selective for long-chain syntheses.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。